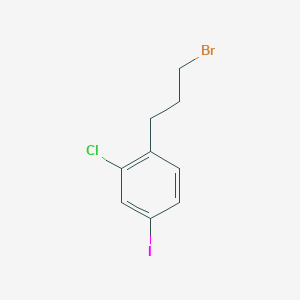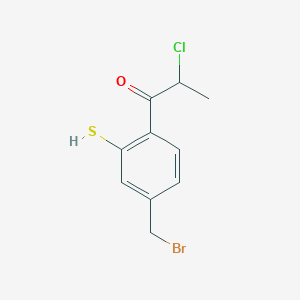
1,3-Dimethoxy-5-ethyl-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-5-ethyl-2-fluorobenzene is an aromatic compound characterized by the presence of two methoxy groups, an ethyl group, and a fluorine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-5-ethyl-2-fluorobenzene can be synthesized through several methods, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. One common method involves the fluorination of 1,3-dimethoxy-5-ethylbenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethoxy-5-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards electrophiles.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives with electrophiles replacing hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-5-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethoxy-5-ethyl-2-fluorobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy groups activate the benzene ring, making it more susceptible to attack by electrophiles. In nucleophilic aromatic substitution reactions, the fluorine atom can be displaced by nucleophiles, leading to the formation of new compounds .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethoxy-5-fluorobenzene: Similar structure but lacks the ethyl group.
1,3-Dimethoxy-5-ethylbenzene: Similar structure but lacks the fluorine atom.
1,3-Dimethoxybenzene: Lacks both the ethyl and fluorine groups.
Uniqueness
1,3-Dimethoxy-5-ethyl-2-fluorobenzene is unique due to the combination of methoxy, ethyl, and fluorine substituents on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H13FO2 |
|---|---|
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
5-ethyl-2-fluoro-1,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6H,4H2,1-3H3 |
Clave InChI |
SMRYWOHGOOYLKU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)OC)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-5-(acetyloxymethyl)-2-[6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14061073.png)


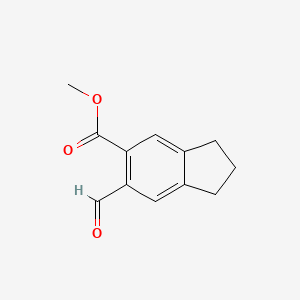
![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate](/img/structure/B14061105.png)

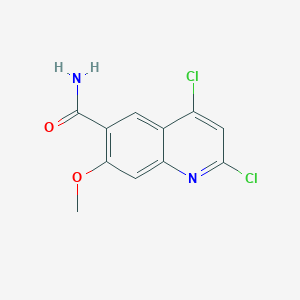

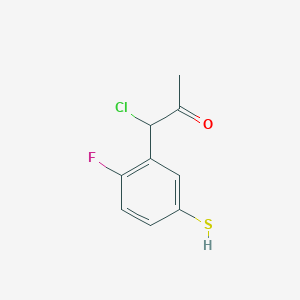
![2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(4-methoxyphenyl)acetic acid](/img/structure/B14061137.png)
